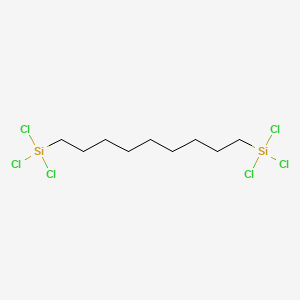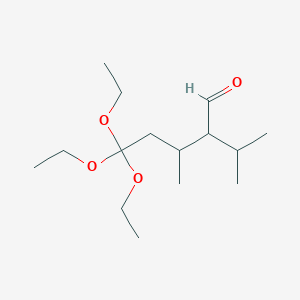
5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal is an organic compound with the molecular formula C15H30O4 It is characterized by its unique structure, which includes three ethoxy groups, a methyl group, and an isopropyl group attached to a pentanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-(propan-2-yl)pentanal with ethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the triethoxy derivative as the major product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5,5-Triethoxy-2-isopropyl-3-methylpentanal
- 5,5,5-Triethoxy-3-methyl-2-(1-methylethyl)pentanal
Uniqueness
5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
185564-44-7 |
|---|---|
Fórmula molecular |
C15H30O4 |
Peso molecular |
274.40 g/mol |
Nombre IUPAC |
5,5,5-triethoxy-3-methyl-2-propan-2-ylpentanal |
InChI |
InChI=1S/C15H30O4/c1-7-17-15(18-8-2,19-9-3)10-13(6)14(11-16)12(4)5/h11-14H,7-10H2,1-6H3 |
Clave InChI |
BRPABPFPYPHXTR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(C)C(C=O)C(C)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
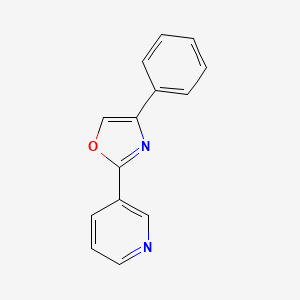
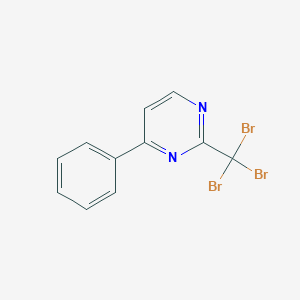
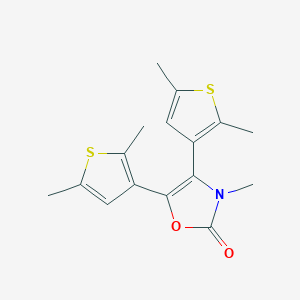
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)

![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
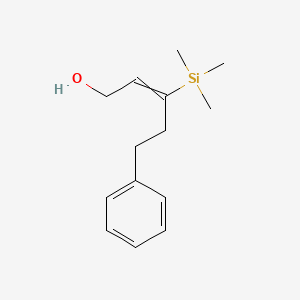
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
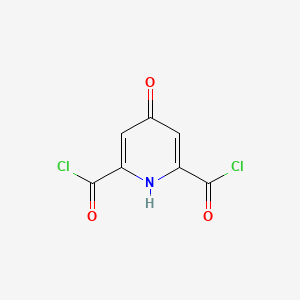
![1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14250985.png)
